molecular formula C11H11NO3 B11896218 Ethyl 8-hydroxyindolizine-7-carboxylate

Ethyl 8-hydroxyindolizine-7-carboxylate

Cat. No.: B11896218
M. Wt: 205.21 g/mol
InChI Key: VJOHTQOICSISIS-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxyindolizine-7-carboxylate is a derivative of indolizine, a nitrogen-containing heterocyclic compound Indolizine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-hydroxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another approach involves the use of methanesulfonic acid under reflux conditions to achieve the desired cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxyindolizine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the 7-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Ethyl 8-hydroxyindolizine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-hydroxyindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8-position and the ester group at the 7-position play crucial roles in its binding affinity and activity. The compound can inhibit enzymes by forming hydrogen bonds with active site residues, leading to the disruption of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-hydroxyindolizine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 8-hydroxyindolizine-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-12-6-3-4-9(12)10(8)13/h3-7,13H,2H2,1H3

InChI Key

VJOHTQOICSISIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CN2C=C1)O

Origin of Product

United States

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